molecular formula C19H23NO3S B2540326 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 1421482-05-4

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2540326
CAS No.: 1421482-05-4
M. Wt: 345.46
InChI Key: WSLSYILDEDQNPG-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound designed for research applications in medicinal chemistry and pharmacology. This complex small molecule features a tetrahydronaphthalene (tetralin) moiety, a privileged structure in drug discovery, fused with a substituted benzenesulfonamide group. The presence of these distinct aromatic and aliphatic regions, along with hydrophilic (hydroxyl, sulfonamide) and hydrophobic (methyl groups) functionalities, contributes to its unique three-dimensional shape and potential for diverse biological interactions. Compounds with this structural motif are of significant interest in early-stage drug discovery for exploring novel biological targets. The tetrahydronaphthalene core is a common scaffold in bioactive molecules, while the sulfonamide group is known to be a key pharmacophore in many enzyme inhibitors. Researchers can leverage this reagent as a chemical building block or as a starting point for structure-activity relationship (SAR) studies. The product is for non-human research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-7-8-18(15(2)11-14)24(22,23)20-13-19(21)10-9-16-5-3-4-6-17(16)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSYILDEDQNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a tetrahydronaphthalene structure. Its molecular formula is C17H19NO2SC_{17}H_{19}NO_2S with a molecular weight of 301.4 g/mol. The sulfonamide group is known for its biological significance, particularly in inhibiting various enzymes.

PropertyValue
Molecular FormulaC₁₇H₁₉NO₂S
Molecular Weight301.4 g/mol
StructureChemical Structure

The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), which are enzymes that play crucial roles in maintaining acid-base balance and facilitating gas exchange in tissues. Research indicates that sulfonamides can act as potent inhibitors of these enzymes, making them relevant in treating conditions such as glaucoma and certain types of cancer .

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the efficacy of benzenesulfonamides in inhibiting various isoforms of human carbonic anhydrases. For instance, derivatives similar to the compound have shown significant inhibitory potency against isoforms hCA I and hCA II with inhibition constants (K_I) in the nanomolar range. One study reported a derivative with a K_I of 33.2 nM against hCA II, suggesting strong potential for therapeutic applications .

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines including MCF-7 (breast cancer) and Hep-3B (liver cancer). Several derivatives demonstrated significant antiproliferative activity while maintaining low cytotoxicity towards normal cells . This dual action indicates a favorable therapeutic index for potential drug development.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between the sulfonamide moiety and the active sites of carbonic anhydrases. These studies reveal that the compound fits well into the active site due to hydrophilic and hydrophobic interactions with surrounding amino acids. This structural compatibility enhances its inhibitory effectiveness .

Case Studies

  • Case Study on Anticancer Activity : A study focusing on the antiproliferative effects of related benzenesulfonamides reported that compounds with similar structures exhibited IC50 values indicating effective inhibition of tumor cell growth while sparing normal cells.
  • Case Study on Inhibition Mechanism : Another investigation detailed how specific modifications to the sulfonamide structure could enhance selectivity towards different carbonic anhydrase isoforms, leading to improved therapeutic outcomes in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Core

The 2,4-dimethylbenzenesulfonamide moiety is shared with N-(phenyl)-2,4-dimethylbenzenesulfonamide (), which substitutes a phenyl group for the tetrahydronaphthalenylmethyl chain. Key differences include:

  • This could enhance crystallinity or solubility in polar solvents.
  • In contrast, the phenyl group in ’s compound results in a planar geometry, with benzene rings tilted at ~67–73° relative to the sulfonamide plane .

Table 1: Substituent Comparison

Compound R-group (Sulfonamide N-Linked) Key Functional Groups
Target compound 2-hydroxy-THN* methyl -OH, bicyclic system
N-(phenyl)-2,4-dimethylbenzenesulfonamide Phenyl -CH3, planar aromatic ring
*THN = 1,2,3,4-tetrahydronaphthalene.
Crystallographic and Conformational Analysis

highlights that N-(phenyl)-2,4-dimethylbenzenesulfonamide adopts a trans-gauche conformation in its C–SO2–NH–C segment, with torsion angles of ~46–48°. The ortho-methyl groups orient away from sulfonyl oxygen atoms but toward N–H bonds, influencing crystal packing via N–H⋯O and C–H⋯O interactions . 1D chains).

Table 2: Crystallographic Parameters

Parameter Target Compound (Inferred) N-(phenyl)-2,4-dimethylbenzenesulfonamide
Torsion angle (C–SO2–NH–C) Not reported 46.1°, 47.7°
Inter-ring tilt angle Dependent on THN conformation 67.5°–72.9°
Dominant H-bonding O–H⋯O/N N–H⋯O, C–H⋯O

Spectroscopic Signatures :

  • IR Spectroscopy: The hydroxyl group in the target compound would exhibit a broad O–H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs. Sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N–H bends (~1500 cm⁻¹) are common to both .
  • NMR : The tetrahydronaphthalene system would introduce distinct ¹H and ¹³C signals for saturated carbons (δ ~1.5–3.0 ppm for protons; δ ~20–40 ppm for carbons), contrasting with aromatic protons in phenyl-substituted analogs (δ ~6.5–8.0 ppm) .

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